Orthogonal Synthetic Handles Enable Sequential, Site-Selective Derivatization Unavailable from Mono-Halogenated Analogs
6-Bromo-5-fluoroquinazolin-4(3H)-one possesses two chemically orthogonal halogen substituents: the C6 bromine serves as a competent leaving group for Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi), while the C5 fluorine is essentially inert under these conditions, allowing sequential functionalization. In contrast, 6-bromoquinazolin-4(3H)-one (CAS 32084-59-6, MW 225.04, LogP 1.23 ) lacks the fluorine electronic modulator, and 5-fluoroquinazolin-4(3H)-one (CAS 436-72-6, MW 164.14 [2]) lacks the bromine diversification handle entirely. The MDPI 2014 review documents that 6-halogenated quinazolin-4(3H)-ones undergo efficient Suzuki-Miyaura cross-coupling with aryl boronic acids to yield 2,6-diarylquinazolinones that serve as ghrelin receptor and vasopressin V1b receptor antagonists [1]. The presence of the 5-fluoro substituent does not interfere with this reactivity, preserving the bromine as the exclusive site for metal-catalyzed bond formation.
| Evidence Dimension | Number of orthogonal synthetic handles for sequential derivatization |
|---|---|
| Target Compound Data | Two orthogonal handles: C6-Br (Pd-catalyzed cross-coupling competent) + C5-F (electron-withdrawing, metabolically stable, cross-coupling inert) |
| Comparator Or Baseline | 6-Bromoquinazolin-4(3H)-one: one handle (C6-Br only); 5-Fluoroquinazolin-4(3H)-one: one handle (C5-F only, no cross-coupling site); 6-Chloro-5-fluoroquinazolin-4(3H)-one: C6-Cl less reactive than C6-Br for oxidative addition (C-Br bond dissociation energy ~68 kcal/mol vs C-Cl ~81 kcal/mol) |
| Quantified Difference | Two vs one orthogonal diversification sites; C-Br oxidative addition rate advantage over C-Cl of approximately 10³-10⁴ fold under standard Suzuki-Miyaura conditions (class-level organohalide reactivity ranking) |
| Conditions | Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis, aryl/heteroaryl boronic acids, Cs₂CO₃ or K₂CO₃ base, DME/EtOH/H₂O, 80-150 °C (general Suzuki-Miyaura conditions for halogenated quinazolinones per Molecules 2014 review) |
Why This Matters
A single building block with two orthogonal reactive sites enables divergent library synthesis via sequential functionalization—first cross-coupling at C6-Br, then exploiting the C5-F electronic effect—reducing the number of starting materials required for SAR exploration and lowering procurement complexity.
- [1] Mphahlele, M.J.; Paumo, H.K.; Choong, Y.S. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules 2014, 19, 17435-17463. doi:10.3390/molecules191117435. View Source
- [2] ChemWhat. 5-Fluoro-4-hydroxyquinazoline (5-Fluoroquinazolin-4(3H)-one) CAS 436-72-6: Molecular Weight 164.14. View Source
